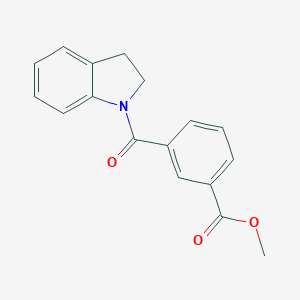
methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate, also known as MIHCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIHCB is a derivative of indole, a heterocyclic aromatic compound that is widely distributed in nature and has been shown to possess various biological activities.
作用机制
The mechanism of action of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate is not fully understood, but it is thought to involve the selective binding of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate to certain proteins and enzymes in cells. methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has been shown to bind to the active site of certain enzymes, inhibiting their activity and leading to downstream effects such as reduced inflammation and oxidative stress.
Biochemical and Physiological Effects:
methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate can inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in macrophages and other immune cells. methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has also been shown to reduce oxidative stress by scavenging reactive oxygen species and upregulating antioxidant enzymes such as superoxide dismutase.
In vivo studies have shown that methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate can reduce inflammation and oxidative stress in animal models of various diseases such as arthritis, Alzheimer's disease, and diabetes. methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has also been shown to inhibit tumor growth and induce apoptosis in cancer cells in animal models.
实验室实验的优点和局限性
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has several advantages as a research tool, including its fluorescent properties, selectivity for certain proteins and enzymes, and potential therapeutic applications. However, there are also limitations to its use in lab experiments. methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate is a relatively new compound, and its safety and toxicity profile have not been fully characterized. Additionally, methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate may have off-target effects that could complicate interpretation of experimental results.
未来方向
There are several future directions for research on methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate. One area of interest is the development of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate-based fluorescent probes for imaging cellular structures and processes. Another area of interest is the development of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate as a therapeutic agent for diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully characterize the safety and toxicity profile of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate and to understand its mechanism of action in vivo.
合成方法
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate can be synthesized via a multistep process starting from commercially available starting materials. One common method involves the reaction of 2,3-dihydro-1H-indole with methyl 3-bromobenzoate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate in high yield and purity.
科学研究应用
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has been shown to possess various biological activities that make it a promising candidate for biomedical research. One of the most notable applications of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate is its potential as a fluorescent probe for imaging cellular structures and processes. methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has been shown to selectively bind to certain proteins and enzymes in cells, allowing for their visualization and tracking in real-time. This has important implications for understanding cellular function and disease pathology.
In addition to its imaging capabilities, methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties. methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are implicated in various diseases such as cancer, Alzheimer's disease, and diabetes. Furthermore, methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has been shown to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
属性
分子式 |
C17H15NO3 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC 名称 |
methyl 3-(2,3-dihydroindole-1-carbonyl)benzoate |
InChI |
InChI=1S/C17H15NO3/c1-21-17(20)14-7-4-6-13(11-14)16(19)18-10-9-12-5-2-3-8-15(12)18/h2-8,11H,9-10H2,1H3 |
InChI 键 |
DMBNNGSRMVSCBI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 |
规范 SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-{5-[(5-(4-chlorophenyl)-6-(isopropoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B250357.png)
![4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B250358.png)



![Methyl 2-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B250368.png)
![N,N-diethyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B250369.png)

![N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)